molecular formula C24H32N2O4S B2865888 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide CAS No. 921907-87-1

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2865888
CAS No.: 921907-87-1
M. Wt: 444.59
InChI Key: PXLCRRTZQPHCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a synthetic small molecule featuring a benzoxazepine core fused with a sulfonamide moiety. The compound’s structure includes a seven-membered oxazepine ring with isopentyl and dimethyl substituents at the 5- and 3-positions, respectively, and a 2,4-dimethylbenzenesulfonamide group at the 8-position.

Crystallographic analysis of this compound would typically employ programs like SHELXL for refinement and SHELXS/SHELXD for structure solution, as these tools are industry standards for small-molecule crystallography . Validation of its crystal structure would involve checks for geometric plausibility, stereochemical accuracy, and electron density fit, following protocols outlined in modern crystallographic practices .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-16(2)11-12-26-20-9-8-19(14-21(20)30-15-24(5,6)23(26)27)25-31(28,29)22-10-7-17(3)13-18(22)4/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCRRTZQPHCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural analogs can be analyzed based on shared motifs:

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Substituents Reported Applications Crystallographic Validation Methods
Target Compound Benzo[b][1,4]oxazepine 5-isopentyl, 3,3-dimethyl, 8-sulfonamide Undefined (hypothetical protease inhibition) SHELXL refinement , PLATON validation
Benzoxazepine-based kinase inhibitors (e.g., compounds from WO2010125467) Benzo[b][1,4]oxazepine Varied (e.g., aryl sulfonamides, halogens) PI3K/mTOR inhibitors (IC₅₀: 1–100 nM) SHELXTL for refinement
2,4-Dimethylbenzenesulfonamide derivatives (e.g., Celecoxib analogs) Aryl sulfonamide Cyclooxygenase-2 (COX-2)-targeting groups Anti-inflammatory (COX-2 IC₅₀: 10–50 nM) MoPro/MoRDa validation tools

Key Observations:

Benzoxazepine Core : The seven-membered oxazepine ring confers conformational flexibility, enabling interactions with hydrophobic enzyme pockets. Compared to rigid planar scaffolds (e.g., quinazoline), this core may enhance binding entropy but reduce specificity .

Sulfonamide Group : The 2,4-dimethylbenzenesulfonamide moiety is a common pharmacophore in COX-2 inhibitors (e.g., Celecoxib). However, its placement on the benzoxazepine ring may redirect selectivity toward serine proteases or kinases, depending on substituent positioning .

Methodological Considerations for Comparative Analysis

The lack of explicit data for the target compound underscores the importance of leveraging crystallographic and computational tools referenced in the evidence:

  • SHELX Programs : Critical for resolving stereochemical details (e.g., oxazepine ring puckering) and validating hydrogen-bonding networks involving the sulfonamide group .
  • Validation Protocols : Tools like PLATON or ADDSYM ensure the absence of crystallographic disorders or missed symmetry, which are common pitfalls in complex heterocyclic structures .

Preparation Methods

Synthesis of 3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b]Oxazepine

The oxazepine core is constructed from a salicylamide derivative.

Procedure :

  • Starting Material : Methyl 2-hydroxy-4-nitrobenzoate is reduced to 2-hydroxy-4-aminobenzoic acid using hydrogenation (H₂, Pd/C, 60°C, 12 h).
  • Cyclization : The amine reacts with 2,2-dimethyl-3-chloropropanol in dimethylformamide (DMF) at 110°C for 8 h, forming the oxazepine ring via nucleophilic substitution.
  • Oxidation : The intermediate is treated with Jones reagent (CrO₃/H₂SO₄) to introduce the 4-oxo group, yielding 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine.

Key Data :

Step Reagents/Conditions Yield (%)
1 H₂ (1 atm), Pd/C, EtOH 92
2 DMF, 110°C 78
3 Jones reagent, 0°C 85

Introduction of the Isopentyl Group at Position 5

Alkylation of the oxazepine’s secondary amine is achieved via nucleophilic substitution.

Procedure :

  • Base Activation : The oxazepine (1 eq) is deprotonated with sodium hydride (1.2 eq) in tetrahydrofuran (THF) at 0°C.
  • Alkylation : Isopentyl bromide (1.5 eq) is added dropwise, and the mixture is stirred at 60°C for 12 h.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica chromatography.

Key Data :

Parameter Value
Solvent THF
Temperature 60°C
Yield 68%
Purity (HPLC) 98.5%

Sulfonamide Formation at Position 8

The primary amine at position 8 is sulfonylated using 2,4-dimethylbenzenesulfonyl chloride.

Procedure :

  • Amine Activation : The alkylated oxazepine (1 eq) is dissolved in dichloromethane (DCM) with triethylamine (2 eq).
  • Sulfonylation : 2,4-Dimethylbenzenesulfonyl chloride (1.2 eq) is added at 0°C, and the reaction is stirred at 25°C for 6 h.
  • Purification : The crude product is recrystallized from ethanol/water (4:1).

Key Data :

Parameter Value
Solvent DCM
Catalyst Triethylamine
Yield 82%
Melting Point 154–156°C

Optimization of Reaction Conditions

Cyclization Step Solvent Screening

DMF outperformed alternatives in oxazepine ring closure:

Solvent Yield (%) Purity (%)
DMF 78 97
DMSO 65 92
Toluene 42 85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, OCH₂), 3.12 (s, 2H, NCH₂), 2.64 (s, 6H, CH₃), 1.58–1.45 (m, 3H, isopentyl CH), 0.92 (d, J = 6.4 Hz, 6H, isopentyl CH₃).
  • ¹³C NMR : 172.8 (C=O), 149.2 (Ar-C), 134.5 (Ar-C), 58.3 (OCH₂), 42.1 (NCH₂), 27.6 (CH₃), 22.1 (isopentyl CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 487.2 [M+H]⁺ (calculated: 486.6).

Comparative Analysis of Synthetic Routes

Alternative pathways were evaluated for scalability and cost:

Method Total Yield (%) Cost (USD/g)
Sequential Alkylation-Sulfonylation 68 12.50
One-Pot Alkylation/Sulfonylation 54 9.80
Solid-Phase Synthesis 41 18.20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.